2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester
Overview
Description
2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis. This compound is particularly valuable due to its ability to form stable complexes with diols, making it a useful reagent in various chemical reactions.
Mechanism of Action
Target of Action
The primary targets of 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester are organic synthesis reactions, particularly those involving the functionalizing deboronation of alkyl boronic esters . These esters are highly valuable building blocks in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as catalytic protodeboronation . The compound utilizes a radical approach to achieve this .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura coupling, a significant application of organoboron compounds . The boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, including pinacol boronic esters, is a crucial factor in their use in chemical transformations . These esters are usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . This transformation has been applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Action Environment
The action of the compound can be influenced by environmental factors such as air and moisture stability . The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester typically involves the reaction of 2-methoxy-4-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions, often at room temperature, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated systems to control temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to yield the corresponding boronic acid or alcohol derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halides or alkylating agents are employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include phenols, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: This compound is employed in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-methylphenylboronic acid pinacol ester
- 4-Acetoxy-3-methoxyphenylboronic acid pinacol ester
Uniqueness
2-Methoxy-4-(methoxymethoxy)-phenylboronic acid pinacol ester is unique due to its specific functional groups, which provide distinct reactivity and stability compared to other boronic acid derivatives. Its methoxymethoxy group enhances its solubility and reactivity in various organic solvents, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-11(19-10-17-5)9-13(12)18-6/h7-9H,10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMLPMUEIUVZQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCOC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601133818 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-89-9 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-methoxy-4-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601133818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.